Product packaging for Potassium Aspartate(Cat. No.:CAS No. 14434-35-6)

Potassium Aspartate

Cat. No.: B1143827
CAS No.: 14434-35-6
M. Wt: 360.40 g/mol
InChI Key: YKZPPPNXRZHVGX-PXYKVGKMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium 2-aminobutanedioate is a high-purity potassium salt of aspartic acid, an amino acid fundamental to biological systems. This compound is supplied for research applications, including use as a buffering agent in biochemical assays and cell culture media, where its dicarboxylate structure can help maintain a stable physiological pH. It also serves as a potential starting material or intermediate in the synthesis of more complex biochemical compounds and in the study of amino acid metabolism and transport. As a salt of a dicarboxylic amino acid, it shares characteristics with other amino acid salts like disodium 2-aminopentanedioate (glutamate), which is known for its role as a surfactant and in personal care formulations . The product is strictly for professional lab use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14K2N2O9 B1143827 Potassium Aspartate CAS No. 14434-35-6

Properties

CAS No.

14434-35-6

Molecular Formula

C8H14K2N2O9

Molecular Weight

360.40 g/mol

IUPAC Name

dipotassium;bis((2S)-2-aminobutanedioate);hydron;hydrate

InChI

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1

InChI Key

YKZPPPNXRZHVGX-PXYKVGKMSA-L

Isomeric SMILES

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.[K+]

Related CAS

923-09-1

Origin of Product

United States

Synthetic Methodologies for Dipotassium 2 Aminobutanedioate

Chemical Synthesis Pathways

Chemical synthesis of dipotassium (B57713) 2-aminobutanedioate primarily involves the direct neutralization of aspartic acid with a suitable potassium base. The complexity of the synthesis lies in the initial production of the aspartic acid precursor, especially when stereochemical control is required.

The most direct chemical route to dipotassium 2-aminobutanedioate is through a simple acid-base neutralization reaction. This process involves reacting aspartic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in an aqueous solution.

The reaction with potassium hydroxide proceeds as follows: C₄H₇NO₄ (Aspartic Acid) + 2 KOH → C₄H₅K₂NO₄ (Dipotassium Aspartate) + 2 H₂O

Several patented methods detail the specific conditions for this reaction. One approach involves dissolving aspartic acid in water at temperatures between 30-45°C and then adding potassium hydroxide to achieve a final system pH of 7.0 to 8.0. google.comgoogle.com Another method describes the reaction at a higher temperature range of 70-80°C, followed by pH adjustment to 6.0-7.5. google.com The resulting product is the dipotassium salt of aspartic acid.

ParameterMethod 1Method 2
Potassium BasePotassium HydroxidePotassium Hydroxide or Potassium Carbonate
Aspartic Acid : Water (Mass Ratio)1:0.5 - 1:0.8Not specified
Reaction Temperature30-45°C70-80°C
Final pH7.0 - 8.06.0 - 7.5
Source google.com google.com

The stereochemistry of dipotassium 2-aminobutanedioate is determined by the stereochemistry of the aspartic acid used as the starting material. The salt formation step itself does not alter the chiral center. Therefore, stereoselective synthesis focuses on producing enantiomerically pure L- or D-aspartic acid.

Chemical synthesis without chiral control typically results in a racemic mixture of D- and L-aspartic acid, which requires additional resolution steps. mdpi.com To achieve stereoselectivity, modern organic synthesis employs several strategies:

Use of Chiral Precursors: Syntheses can begin from a known chiral molecule, often referred to as a "chiral pool" starting material. For instance, Garner's aldehyde is a common starting material for the stereocontrolled synthesis of amino acid derivatives. elsevierpure.com

Asymmetric Catalysis: Chiral catalysts can be used to guide a reaction to preferentially form one stereoisomer over the other.

Stereoselective Reactions: Specific reactions, such as stereoselective aminohydroxylation of allylic carbamates, can be employed to install the amino and hydroxyl groups with a defined stereochemistry. beilstein-journals.orgnih.gov

While these advanced methods are crucial for producing specific isomers of amino acids like aspartic acid, the final conversion to the dipotassium salt remains a standard acid-base reaction. It is important to note that biotechnological routes are inherently stereoselective, almost exclusively yielding the L-isomer. mdpi.com

Following the chemical synthesis of dipotassium 2-aminobutanedioate, several purification and isolation steps are necessary to obtain a product of high purity. Common techniques involve filtration, crystallization, and drying.

The general process often includes an initial decolorization step using activated carbon to remove colored impurities, followed by filtration. google.comgoogle.com The isolation of the final product from the aqueous solution is typically achieved through precipitation or crystallization. One method involves adding a water-miscible organic solvent, such as ethanol, to the filtrate at reduced temperatures (e.g., -10°C to 0°C), which causes the salt to precipitate out of the solution. google.com The solution is further cooled to ensure maximum precipitation before the solid product is collected by filtration and dried. google.com

An alternative to solvent precipitation is concentration and freeze-drying. In this method, the filtered reaction liquid is concentrated to a state of supersaturation, cooled, and then subjected to vacuum freeze-drying to yield the final solid product. google.com

StepMethod AMethod B
DecolorizationFiltration with activated carbonDecolorization and filtration
IsolationAddition of organic solvent (ethanol) at -10 to 0°C, followed by cooling to -30 to -20°CConcentration to supersaturation, followed by cooling
Final Product CollectionCentrifugation/FiltrationTransfer to vacuum freeze-dryer
DryingVacuum drying at ~30°CPre-freezing at -30 to -20°C, followed by vacuum freeze-drying
Source google.com google.com

Biotechnological Production Routes

Biotechnological methods are the dominant industrial routes for producing L-aspartic acid, the precursor to dipotassium L-2-aminobutanedioate. These methods are highly efficient and stereoselective, leveraging microorganisms or their enzymes to catalyze the desired transformation. mdpi.com

Fermentation is a widely used method for the large-scale production of L-aspartic acid. The process involves cultivating specific strains of microorganisms in a nutrient-rich medium containing a suitable carbon source and a nitrogen source (ammonia). ijettjournal.org

The most common industrial process uses fumaric acid as the primary substrate, which is converted to L-aspartic acid in the presence of ammonium (B1175870) ions. mdpi.com Several bacterial species, including Escherichia coli and Corynebacterium glutamicum, are almost exclusively used by industry for this purpose. mdpi.comijettjournal.org Fermentation is typically carried out under aerobic conditions for 2 to 7 days, with controlled temperature (24-37°C) and pH (5-9). youtube.com Under optimal conditions, this process can achieve yields of L-aspartic acid as high as 95% of the theoretical maximum. mdpi.com Once the fermentation is complete, the L-aspartic acid is recovered from the broth and can be subsequently converted to its dipotassium salt.

ParameterTypical Value/Condition
Primary MicroorganismsEscherichia coli, Corynebacterium glutamicum, Brevibacterium flavum
Common SubstratesFumaric acid, Maleate (B1232345), Glucose
Nitrogen SourceAmmonia (B1221849) or ammonium salts
Process TypeAerobic Fermentation
Temperature24 - 37°C
pH5.0 - 9.0
Duration2 - 7 days
Source mdpi.comyoutube.com

Enzymatic conversion is often considered the preferred route of production over chemical synthesis due to its high specificity and efficiency. mdpi.com This method utilizes the enzyme L-aspartate ammonia-lyase, commonly known as L-aspartase, to catalyze the direct conversion of fumaric acid and ammonia to L-aspartic acid. researchgate.net

The industrial application of this method often involves using either whole microbial cells that have high aspartase activity or the isolated and immobilized enzyme. youtube.comresearchgate.net Immobilization, such as entrapping E. coli cells in a gel matrix like kappa-carrageenan, significantly enhances the stability of the enzyme, allowing for its use in continuous production systems. youtube.comresearchgate.net This enzymatic process is highly stereospecific, yielding exclusively the L-isomer of aspartic acid. The purification of the L-aspartase enzyme itself can be achieved using techniques like dye-ligand chromatography. nih.gov

Optimization of Bioprocess Parameters for Yield Enhancement

The enhancement of L-aspartic acid yield through bioprocesses is a multifactorial endeavor, focusing on the optimization of microbial strains, culture conditions, and reaction kinetics. The dominant biotechnological route involves the amination of fumaric acid, catalyzed by the enzyme L-aspartate ammonia-lyase (commonly known as aspartase). researchgate.net This enzyme can be utilized in isolated, immobilized forms or within whole microbial cells, which are often preferred in industrial settings. mdpi.comresearchgate.net

The choice of microorganism is fundamental to the productivity of the fermentation process. While several bacterial species, including those from the genera Pseudomonas, Bacillus, and Proteus, can produce aspartic acid, strains of Escherichia coli and Corynebacterium glutamicum are almost exclusively used for industrial-scale production due to their high aspartase activity. mdpi.comijettjournal.org Metabolic engineering of these industrial strains is an ongoing area of research aimed at further maximizing the yield of L-aspartic acid from various carbon sources. mdpi.com Optimization strategies often involve increasing the permeability of the cell membrane to facilitate the transport of substrate and product, which can be achieved through methods like cell autolysis in a gel matrix. researchgate.net

Key parameters during fermentation are meticulously controlled to create an optimal environment for enzymatic conversion. These include substrate concentration, pH, and temperature.

Substrate Concentration: The primary substrates are fumaric acid and a source of ammonia, which acts as the amine donor. google.com The molar ratio of these substrates is critical, with typical ratios of ammonia to fumaric acid being 1:1 or 1:2. mdpi.com In some processes, maleic acid, a less expensive feedstock, can be used. This requires a two-step reaction where maleate isomerase first converts maleate to fumaric acid, which is then converted to L-aspartic acid by aspartase. mdpi.comgoogle.com

pH Control: The pH of the fermentation broth is a critical parameter influencing enzyme activity and product stability. The process is often initiated at a neutral pH of approximately 7.0. mdpi.comgoogle.com As the reaction proceeds and ammonia is consumed, the pH naturally increases, typically stabilizing in a range of 8.4 to 9.6, which is favorable for the production of L-aspartic acid. mdpi.com In some production methods, the pH is controlled at a specific level, such as 8.5, to maximize enzyme activity. researchgate.net

Temperature: The optimal temperature for the fermentation process generally lies between 27°C and 40°C. mdpi.comgoogle.com Maintaining the temperature within this range ensures high enzyme stability and catalytic activity throughout the production cycle, which can last from 2 to 10 days. mdpi.com

The combination of these optimized parameters allows for high conversion rates. Under ideal conditions, fermentation processes can achieve yields of L-aspartic acid ranging from 77% to 95% based on the initial weight of fumaric acid. mdpi.comresearchgate.net

To further refine production and enhance yield, statistical experimental designs are employed. Methodologies like the Plackett-Burman design are used to screen multiple variables and identify the most significant factors affecting production. researchgate.netnih.gov This approach allows for the systematic optimization of nutritional components in the fermentation medium, such as carbon sources (e.g., dextrose), nitrogen sources (e.g., L-asparagine, KNO3), and essential mineral salts (e.g., K2HPO4, MgSO4·7H2O, NaCl). researchgate.net For instance, in the production of the related enzyme L-asparaginase, which hydrolyzes L-asparagine to L-aspartic acid and ammonia, such statistical optimization led to a 3.41-fold increase in enzyme production. researchgate.netnih.gov This highlights the power of these methods in systematically improving bioprocess outcomes.

Yield enhancement also considers the efficiency of product recovery. A common method for isolating L-aspartic acid from the culture broth involves adjusting the pH of the solution to the isoelectric point of the amino acid, which is 2.8. mdpi.com This change in pH causes the L-aspartic acid to precipitate out of the solution, allowing for its separation and purification. mdpi.com

The table below summarizes typical parameters used in the fermentative production of L-aspartic acid.

ParameterTypical Value/RangeReference
MicroorganismEscherichia coli, Bacillus megatherium, Pseudomonas fluorescens mdpi.comgoogle.com
Primary SubstrateFumaric Acid, Ammonia google.com
Substrate Molar Ratio (Ammonia:Fumaric Acid)1:1 to 1:2 mdpi.comgoogle.com
Initial pH~7.0 mdpi.comgoogle.com
Operating Temperature27°C - 40°C mdpi.comgoogle.com
Fermentation Time2 - 10 days mdpi.com
Theoretical Yield (w/w of fumaric acid)77% - 95% mdpi.comresearchgate.net

The following table details factors identified for optimization in bioprocesses using statistical design methods, demonstrating the breadth of variables that can be manipulated to enhance yield.

Factor CategorySpecific Variable for OptimizationReference
Nutrient MediumCarbon Source (e.g., Dextrose) researchgate.net
Nitrogen Source (e.g., L-asparagine, KNO3) researchgate.net
Phosphate (B84403) Source (e.g., K2HPO4) researchgate.net
Trace Minerals (e.g., MgSO4, FeSO4, ZnSO4) researchgate.netmdpi.com
Operational ParameterspH researchgate.netmdpi.com
Temperature mdpi.com
Inoculum Size researchgate.net

Chemical Transformations and Reactivity of Dipotassium 2 Aminobutanedioate

Reactions Involving the Carboxylate Groups

The carboxylate groups (–COO⁻) in dipotassium (B57713) 2-aminobutanedioate are the conjugate bases of carboxylic acids. In their salt form, they are generally unreactive towards nucleophilic substitution. However, upon acidification, they are protonated to form carboxylic acid groups (–COOH), which can then undergo reactions typical of this functional class.

A primary example is the Fischer-Speier esterification . When a solution containing the protonated form of the compound (aspartic acid) is treated with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or tosic acid), the carboxylic acid groups are converted to esters. masterorganicchemistry.comchemguide.co.ukyoutube.com This reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the formation of the diester product. masterorganicchemistry.com The water formed as a byproduct must often be removed to achieve high yields. masterorganicchemistry.com

The general mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comchemguide.co.ukyoutube.com

Nucleophilic attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comyoutube.com

Proton transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.comyoutube.com

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comchemguide.co.uk

Since 2-aminobutanedioate has two carboxylate groups, this process can occur at both sites to form a dialkyl aspartate derivative.

Table 1: Fischer-Speier Esterification of Aspartic Acid This table outlines the general transformation of the protonated form of dipotassium 2-aminobutanedioate.

ReactantsCatalystProducts
Aspartic Acid, Alcohol (e.g., Ethanol)Strong Acid (e.g., H₂SO₄)Dialkyl Aspartate (e.g., Diethyl Aspartate), Water

Reactions Involving the Amine Group

The primary amine group (–NH₂) on the α-carbon of dipotassium 2-aminobutanedioate is nucleophilic and can participate in a variety of chemical reactions. One of the most common transformations is N-acylation , where an acyl group is introduced to the nitrogen atom.

For instance, the amine group can be acetylated. Research has characterized the enzyme L-aspartate N-acetyltransferase, which mediates the synthesis of N-acetyl-L-aspartic acid from L-aspartate and acetyl-CoA. nih.gov In a laboratory setting, N-acylation can be achieved using various acylating agents such as acid chlorides or acid anhydrides. This reaction is fundamental in peptide synthesis, where the amine group of one amino acid is coupled with the carboxyl group of another. To prevent unwanted side reactions, the amine group is often protected, for example, by reacting it with a reagent like benzyl (B1604629) chloroformate to form a carbobenzyloxy (Cbz) group. nih.gov This protection strategy is crucial when using the aspartate molecule as a building block in more complex syntheses. nih.govresearchgate.net

Table 2: Representative N-Acylation Reaction

ReactantsReagent ExampleProduct
Dipotassium 2-aminobutanedioateAcetic Anhydride (B1165640)N-acetyl-2-aminobutanedioate salt
Dipotassium 2-aminobutanedioateBenzyl ChloroformateN-carbobenzyloxy-2-aminobutanedioate salt

Chelation Chemistry and Metal Ion Interactions (Excluding biological ion transport mechanisms in humans)

Dipotassium 2-aminobutanedioate is an effective chelating agent due to the presence of multiple potential donor sites. The molecule contains three coordination sites: the nitrogen atom of the amine group and the two oxygen atoms from the carboxylate groups. researchgate.net This structure allows it to act as a bidentate or tridentate ligand, forming stable ring structures with metal ions. researchgate.net

Chelation is an equilibrium reaction between a metal ion and a complexing agent, resulting in the formation of a metal complex. wikipedia.org The strength of this interaction is quantified by the stability constant (K) , also known as the formation constant. wikipedia.orgfiveable.mechemguide.co.uk A high stability constant indicates that the complex is readily formed and is thermodynamically stable. chemguide.co.uk For a polydentate ligand like the 2-aminobutanedioate anion, the formation of multiple bonds to the metal ion leads to a more stable complex than would be formed by corresponding monodentate ligands, an observation known as the chelate effect. fiveable.me

The 2-aminobutanedioate ligand can coordinate with a variety of metal ions. For example, it has been shown to form complexes with Cu(II) ions, where it coordinates in a bidentate fashion through the amine nitrogen and a carboxylate oxygen. researchgate.net The ability to form complexes is also utilized in catalysis; for instance, Cu²⁺ has been shown to catalyze the transamination of oxaloacetate with pyridoxamine (B1203002) to form aspartate. nih.gov The formation of such heterobimetallic complexes is an area of interest in coordination chemistry. nih.gov

Table 3: Coordination Properties of 2-Aminobutanedioate Anion

PropertyDescription
Potential Donor Atoms Amine Nitrogen, Carboxylate Oxygens
Typical Denticity Bidentate, Tridentate
Coordinating Groups –NH₂, –COO⁻
Interaction Strength Metric Stability Constant (Formation Constant)

Role as a Precursor or Reagent in Organic Synthesis

Dipotassium 2-aminobutanedioate, or its parent acid, serves as a crucial starting material and intermediate in various organic syntheses. Its bifunctional nature makes it a valuable building block for more complex molecules.

In biochemistry and biotechnology, aspartate is a nodal metabolite, acting as a precursor for the synthesis of several other essential biomolecules. nih.gov It is a direct precursor to other amino acids such as asparagine, lysine, threonine, and methionine. nih.gov Furthermore, it is a key starting molecule for the synthesis of all pyrimidine (B1678525) nucleotides and participates as an amino donor in the synthesis of purine (B94841) nucleotides. nih.gov It is also the primary route for the synthesis of β-alanine in many species, which is a universal component of coenzyme A. nih.gov

In industrial organic synthesis, a significant application is in the production of the artificial sweetener aspartame (B1666099). A protected derivative, N-carbobenzoxy-L-aspartic acid, is enzymatically coupled with L-phenylalanine methyl ester to form the aspartame precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester. nih.govresearchgate.net

The structural framework of 2-aminobutanedioate is also utilized in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. sciencescholar.usmdpi.comresearchgate.net The amine and carboxylate groups can be chemically modified and cyclized to form various nitrogen-containing ring systems, which are prevalent in pharmaceuticals and other biologically active compounds. sciencescholar.usnih.gov

Table 4: Synthetic Utility of 2-Aminobutanedioate

Synthetic ApplicationProduct Class or Specific Compound
Biochemical Precursor Other Amino Acids (Asn, Lys, Thr, Met), Pyrimidine & Purine Nucleotides, β-alanine
Industrial Synthesis Aspartame Precursor (N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester)
Chemical Synthesis Heterocyclic Compounds, Peptide Derivatives

Derivatization and Analog Synthesis of Aspartate Compounds

Synthesis of Substituted Aspartate Derivatives

The synthesis of substituted aspartate derivatives involves the modification of its core structure to yield compounds with altered properties. These substitutions can occur at the nitrogen atom or at the carboxylic acid groups.

N-Substituted Derivatives: N-alkylation and N-acylation are common strategies for producing substituted aspartate derivatives. For instance, N-methyl-DL-aspartic acid (NMA) can be synthesized through the Michael addition of methylamine (B109427) to dimethyl fumarate. nih.gov Alternative methods involve the use of fumaric or maleic acid mono-esters and amides, which are regioselectively transformed into β-substituted aspartic acid derivatives. nih.gov The synthesis of N-acetyl-L-aspartic acid has been achieved through a multi-step process starting with the reaction of L-aspartic acid with hexafluoroacetone (B58046) to protect the amino group, followed by acetylation with acetyl chloride, and subsequent deprotection. google.com Radical-based chemistry has also emerged as a powerful tool for modifying aspartic acid, where the primary carboxylate group can be exploited through decarboxylative processes to introduce a wide range of functionalities. nih.gov

Ester and Amide Derivatives: The carboxylic acid groups of aspartate are readily converted to esters and amides. The synthesis of N-acetyl-N-benzyl derivatives of dl-aspartic acid has been reported. acs.org Furthermore, the α-amides and α- and β-peptides of dl-aspartic acid can be synthesized from N-benzyl-dl-aspartic acid via a mixed anhydride (B1165640) intermediate. researchgate.net Enzymatic approaches are also employed; for example, proteases can be used in aqueous systems with an organic co-solvent for the enantioselective hydrolysis of N-protected amino acid esters to resolve racemic mixtures and obtain specific D-asparagine derivatives. google.com

Derivative NameSynthesis MethodPrecursorsRef
N-methyl-DL-aspartic acid (NMA)Michael additionMethylamine, Dimethyl fumarate nih.gov
N-acetyl-L-aspartic acidMulti-step chemical synthesisL-aspartic acid, Hexafluoroacetone, Acetyl chloride google.com
N-acetyl-N-benzyl dl-aspartic acid derivativesChemical synthesisdl-Aspartic acid acs.org
N-benzyloxycarbonyl-D-asparaginemethylesterEnzymatic resolutionRacemic N-benzyloxycarbonyl-asparagine methyl ester google.com

Preparation of Aspartate-Containing Peptides and Oligomers

Aspartic acid is a fundamental component of many biologically active peptides and proteins. Its incorporation into synthetic peptides can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). tu-darmstadt.deyoutube.com

Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides. tu-darmstadt.de The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com However, a significant challenge during SPPS, particularly with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, is the formation of aspartimide. tu-darmstadt.denih.gov This intramolecular cyclization of the aspartic acid side chain is promoted by the basic conditions used for Fmoc group removal and can lead to the formation of undesired α- and β-peptide isomers and racemization. nih.govnih.gov

To mitigate aspartimide formation, various strategies have been developed. These include the use of bulky ester protecting groups on the aspartic acid side chain or the protection of the amide backbone. nih.gov A novel approach involves masking the side-chain carboxylic acid using cyanosulfurylides (CSY), which form a stable C-C bond. This protecting group is resistant to standard SPPS conditions and can be selectively cleaved at the end of the synthesis using electrophilic halogenating agents under aqueous conditions. nih.gov Another strategy involves using specific protecting groups for the γ-carboxyl of aspartic acid, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, which can prevent side reactions during cleavage from the resin with hydrogen fluoride (B91410) (HF). nih.govresearchgate.net

Solution-Phase Peptide Synthesis (LPPS): LPPS is still utilized, especially for the industrial-scale production of shorter peptides. tu-darmstadt.de However, it often requires purification after each coupling step, which can be tedious and lead to material loss. tu-darmstadt.deyoutube.com The Group-Assisted Purification (GAP) strategy offers an alternative for solution-phase synthesis, avoiding traditional chromatography by using an auxiliary group that allows for simple purification by washing with solvents. nih.gov

Synthesis MethodKey ChallengeMitigation StrategyRef
Solid-Phase Peptide Synthesis (SPPS)Aspartimide formationUse of bulky side-chain protecting groups, backbone protection, cyanosulfurylide (CSY) protecting groups nih.govnih.gov
Liquid-Phase Peptide Synthesis (LPPS)Tedious purificationGroup-Assisted Purification (GAP) chemistry nih.gov

Isotopic Labeling Strategies for Mechanistic Studies

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, studying protein dynamics, and quantifying biomolecules. chempep.com Aspartic acid can be labeled with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). isotope.comisotope.com

Deuterium Labeling: Highly deuterated aspartic acid analogs are valuable tools for studying peptide hormone structure and function. acs.orgnih.gov For example, DL-aspartic-2,3,3-d₃ acid has been synthesized in a multi-step sequence starting from acetic acid-d₄. acs.orgacs.orgnih.gov A novel method for specifically labeling isoaspartic acid (isoAsp), a common protein modification arising from aspartic acid or asparagine, with deuterium has been developed. This method utilizes the unique structure of isoAsp to form an oxazolone (B7731731) ring, which can then be labeled, enabling unambiguous identification of isoAsp sites in proteins by mass spectrometry. acs.org

Carbon-13 and Nitrogen-15 Labeling: ¹³C- and ¹⁵N-labeled aspartic acid are widely used in metabolomics and proteomics. isotope.comnih.govmedchemexpress.com These labeled amino acids can be introduced into biological systems, and their incorporation into metabolites and proteins can be tracked using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biorxiv.orguky.edu For instance, ¹³C-labeled glucose can be used to trace the de novo synthesis of aspartate via the Krebs cycle in cancer cells, providing insights into tumor metabolism. uky.edu

Enzymatic synthesis is an efficient method for producing labeled aspartate. L-[4-¹³C]aspartic acid can be synthesized from phosphoenolpyruvate (B93156) and NaH¹³CO₃ using phosphoenolpyruvate carboxylase and a transaminase. nih.gov Similarly, methods for synthesizing ¹⁵N-labeled L-aspartic acid and its subsequent conversion to ¹⁵N-labeled L-asparagine have been developed, achieving high isotopic purity. google.com In protein NMR, selective ¹⁵N-labeling of amino acids in proteins expressed in mammalian cells, like HEK293 cells, helps in resonance assignment, although metabolic scrambling can sometimes be an issue for aspartate. nih.gov

IsotopeLabeled CompoundSynthesis ApproachApplicationRef
²H (Deuterium)DL-Aspartic-2,3,3-d₃ acidMulti-step chemical synthesis from acetic acid-d₄Study of peptide hormone analogs acs.orgacs.org
¹³CL-[4-¹³C]aspartic acidEnzymatic synthesisMetabolic flux analysis nih.gov
¹⁵NL-Aspartic acid-¹⁵NOrganic synthesis methodsProtein NMR, Metabolomics isotope.comgoogle.com
¹³C, ¹⁵NL-Aspartic acid (¹³C₄, ¹⁵N)Chemical SynthesisNMR investigations, Metabolomics isotope.com

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Dipotassium (B57713) 2-aminobutanedioate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the aspartate moiety. While direct NMR data for the dipotassium salt is not extensively published, the spectra are based on the L-aspartic acid structure, which exists as a zwitterion in the solid state and in neutral aqueous solutions. The deprotonation of both carboxylic acid groups to form the dianion in Dipotassium 2-aminobutanedioate would influence the chemical shifts, typically causing a downfield shift for adjacent protons and carbons due to changes in electron density.

Additionally, ³⁹K NMR can be utilized to study the potassium ions. ³⁹K is a quadrupolar nucleus, which often results in broad spectral lines. The signal's width and position can provide insights into the ionic environment and binding of the potassium cations in solution. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aspartate Moiety Note: These are typical values for L-aspartic acid in a neutral aqueous solution (D₂O); shifts for the dipotassium salt may vary slightly.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~3.9~53-55
β-CH₂~2.8 (dd)~38-40
α-COO⁻-~178-180
β-COO⁻-~175-177

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in Dipotassium 2-aminobutanedioate. The spectra provide a unique molecular fingerprint. For the aspartate component, which exists as a zwitterion in its solid amino acid form, characteristic bands for NH₃⁺, COO⁻, and CH groups are observed. pmf.unsa.ba In the dipotassium salt, the absence of the carboxylic acid C=O and O-H stretching bands and the presence of strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups are definitive indicators of salt formation.

Raman spectroscopy offers complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. akgec.ac.in The combination of both techniques allows for a thorough vibrational assignment. pmf.unsa.banih.gov

Table 2: Key Vibrational Frequencies for the Aspartate Anion Note: Frequencies are based on studies of L-aspartic acid and its salts and may vary based on the physical state.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
NH₂N-H Stretching3200-3400IR, Raman
NH₃⁺Asymmetric Bending~1509IR
CH₂Asymmetric Stretching~3042IR
CH₂, CHRocking/Bending850-1250IR, Raman
COO⁻Asymmetric Stretching1550-1610IR, Raman
COO⁻Symmetric Stretching1330-1440IR, Raman
C-NStretching1030-1070IR, Raman
C-CStretching980-1072Raman

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For a non-volatile salt like Dipotassium 2-aminobutanedioate, soft ionization techniques such as Electrospray Ionization (ESI) are typically required. In ESI-MS, the compound can be detected as adducts with potassium, such as [Aspartate-H+K]⁺ or as the aspartate anion [Aspartate-H]⁻ in negative ion mode.

When coupled with fragmentation techniques (MS/MS), the structure can be further confirmed. The fragmentation of the aspartate ion typically involves the characteristic loss of small neutral molecules. Common fragmentation pathways for amino acids include the cleavage of bonds adjacent to the carboxyl groups, leading to the loss of H₂O, CO, or the entire carboxyl group (a loss of 44 or 45 Da). libretexts.orgmiamioh.edu

Table 3: Expected Ions in Mass Spectrometry of Dipotassium 2-aminobutanedioate

IonDescriptionExpected m/z
C₄H₅NO₄⁻Aspartate Anion132.02
C₄H₇NO₄K⁺Monopotassium Aspartate Cation172.00
C₃H₅NO₂⁻Fragment (Loss of CO₂)88.03
C₄H₆NO₃⁺Fragment (Loss of H₂O)116.03

Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the purity of Dipotassium 2-aminobutanedioate and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of amino acids and their salts. shimadzu.com Due to the high polarity of Dipotassium 2-aminobutanedioate and its lack of a strong UV chromophore, direct analysis is challenging. nih.gov Therefore, analysis typically involves either ion-exchange chromatography or, more commonly, reversed-phase HPLC following a derivatization step. who.int

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). shimadzu.com Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with the primary amine of the aspartate in the presence of a thiol to produce a highly fluorescent isoindole derivative, allowing for sensitive fluorescence detection. usp.orgoiv.int

Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance at around 254 nm. usp.orgusp.org

These methods enable the accurate quantification of Dipotassium 2-aminobutanedioate and the detection of other amino acid impurities. fao.org

Table 4: Example HPLC Conditions for Amino Acid Analysis after Derivatization

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile)
Derivatization Pre-column with OPA/Mercaptoethanol or PITC
Detection Fluorescence (Ex: ~340 nm, Em: ~450 nm for OPA) or UV (254 nm for PITC)
Flow Rate 1.0 - 1.5 mL/min
Temperature 30 - 40 °C

Gas Chromatography (GC) is a high-resolution separation technique, but it is unsuitable for the direct analysis of polar and non-volatile compounds like amino acid salts. sigmaaldrich.comthermofisher.com To make Dipotassium 2-aminobutanedioate amenable to GC analysis, a chemical derivatization step is mandatory to increase its volatility and thermal stability. sigmaaldrich.com

The most common approach is silylation, which converts the active hydrogens on the amine (-NH₂) and carboxylate (-COO⁻) groups into less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.commdpi.comnih.gov After derivatization, the resulting volatile compound can be separated by GC and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gcms.cz

Table 5: Typical GC Derivatization and Analysis Parameters

StepParameterDescription
Derivatization Reagent Silylation AgentMTBSTFA in acetonitrile (B52724) or MSTFA.
Reaction Conditions HeatingThe sample is heated (e.g., at 100°C) to ensure complete reaction. sigmaaldrich.com
GC Column Capillary ColumnTypically a nonpolar or medium-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms). sigmaaldrich.comthermofisher.com
Carrier Gas Inert GasHelium or Hydrogen.
Injector Temperature 250 - 280 °C
Oven Program Temperature GradientA programmed temperature ramp (e.g., from 100°C to 300°C) is used to elute the derivatives.
Detector MS or FIDMass Spectrometry provides structural confirmation, while FID offers robust quantification.

Ion Chromatography for Potassium Content

Ion chromatography (IC) is a highly sensitive and selective analytical technique used for the determination of ionic species in a sample. nih.govresearchgate.net It is particularly well-suited for quantifying the potassium content in dipotassium 2-aminobutanedioate, ensuring the correct stoichiometry of the salt. The United States Pharmacopeia (USP) has recognized ion chromatography as a suitable alternative to traditional methods like atomic absorption spectroscopy for potassium analysis. nih.gov

The fundamental principle of ion chromatography involves the separation of ions based on their affinity for a stationary phase, which is an ion-exchange resin. nih.gov In the analysis of dipotassium 2-aminobutanedioate, a solution of the sample is injected into the IC system. The mobile phase, or eluent, carries the sample through a separation column. The stationary phase in the column is functionalized with ionic groups that interact with the ions in the sample.

For cation analysis, such as the determination of potassium ions (K⁺), a cation-exchange column is employed. nih.gov The potassium ions are separated from the 2-aminobutanedioate anion and any other cationic impurities. After separation, the potassium ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection. nih.gov The concentration of potassium is then determined by a conductivity detector, which measures the electrical conductance of the solution as the separated ions elute from the column. The retention time of the potassium peak is characteristic of the ion, and the peak area is proportional to its concentration.

A typical IC method for potassium quantification would involve the following components:

Parameter Description
Analytical Column A high-capacity cation-exchange column, such as one packed with a sulfonated polymer resin.
Eluent An acidic solution, commonly methanesulfonic acid (MSA), to facilitate the elution of cations. nih.gov
Flow Rate A constant flow rate is maintained to ensure reproducible retention times.
Detection Suppressed conductivity detection is the standard for achieving high sensitivity for potassium ions.
Calibration The instrument is calibrated using standard solutions of known potassium concentrations to create a calibration curve. The concentration of potassium in the dipotassium 2-aminobutanedioate sample is then determined by comparing its peak area to the calibration curve.

While specific research findings on the ion chromatographic analysis of dipotassium 2-aminobutanedioate are not extensively detailed in publicly available literature, the methodology is well-established for potassium salts. The precision of the method is typically high, with relative standard deviations (RSDs) for intra-day and inter-day precision being less than 1.0%.

X-ray Crystallography for Solid-State Structure Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in the diffraction pattern, the electron density map of the crystal can be calculated. From this map, the positions of the individual atoms can be determined, and the complete three-dimensional structure of the molecule can be elucidated.

A comprehensive X-ray crystallographic study of dipotassium 2-aminobutanedioate would yield the following key structural parameters:

Crystallographic Parameter Information Provided
Crystal System The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the edges (a, b, c) and the angles between them (α, β, γ) of the smallest repeating unit of the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds, providing insight into the molecular geometry.
Coordination Environment The geometry and distances of the interactions between the potassium ions and the oxygen and nitrogen atoms of the 2-aminobutanedioate anion.
Hydrogen Bonding The presence and geometry of any intermolecular and intramolecular hydrogen bonds, which are crucial for the stability of the crystal structure.

As of the current available scientific literature, a complete single-crystal X-ray diffraction study for dipotassium 2-aminobutanedioate has not been reported. Therefore, detailed experimental crystallographic data, such as unit cell parameters and atomic coordinates, are not publicly available. However, the PubChem database does provide a computed 3D conformer of the hydrated form, dipotassium;(2S)-2-aminobutanedioate;trihydrate. nih.gov The determination of the precise solid-state structure through experimental X-ray crystallography would be a valuable contribution to the full characterization of this compound.

Biochemical and Molecular Roles in Non Human and in Vitro Systems

Enzymatic Interactions and Reaction Mechanisms (In vitro studies)

In vitro studies using non-human enzyme sources have been pivotal in understanding the catalytic mechanisms and interactions of enzymes that utilize aspartate as a substrate.

Aspartate aminotransferase (AST), also known as aspartate transaminase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate, yielding oxaloacetate and glutamate (B1630785). wikipedia.org This reaction is fundamental to amino acid metabolism, connecting the metabolism of amino acids with the citric acid cycle. nih.gov

In vitro studies with AST from various non-human sources, such as E. coli and chicken, have revealed a "ping-pong" kinetic mechanism. wikipedia.orgproteopedia.org The enzyme first binds to aspartate, and the amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) phosphate (PMP) and releasing oxaloacetate. The enzyme in its PMP form then binds to α-ketoglutarate, transferring the amino group to it to form glutamate and regenerating the PLP-enzyme complex. proteopedia.org The structure of AST from various organisms is highly conserved, particularly at the active site, indicating a common evolutionary origin and a fundamental catalytic mechanism. proteopedia.org

Table 2: Aspartate Aminotransferase Reaction

SubstratesProductsEnzymeCofactor
L-Aspartate + α-KetoglutarateOxaloacetate + L-GlutamateAspartate Aminotransferase (AST)Pyridoxal Phosphate (PLP)

Aspartate carbamoyltransferase (ATCase) catalyzes the first committed step in the de novo pyrimidine (B1678525) biosynthetic pathway: the condensation of aspartate and carbamoyl (B1232498) phosphate to form N-carbamoyl-L-aspartate. nih.govnih.gov This enzyme is a classic example of allosteric regulation. nih.gov

In vitro studies, primarily with the enzyme from E. coli, have shown that ATCase activity is regulated by the binding of nucleotide end-products of the pyrimidine pathway, such as CTP, to its regulatory subunits, which causes feedback inhibition. nih.gov Conversely, the purine (B94841) nucleotide ATP acts as an allosteric activator. wikipedia.org The binding of these regulatory molecules induces significant conformational changes in the enzyme, shifting it between a low-activity "tense" (T) state and a high-activity "relaxed" (R) state. wikipedia.org The binding of the substrates, aspartate and carbamoyl phosphate, also promotes the transition to the active R state. wikipedia.org These in vitro investigations have been crucial in developing the models of allostery that are fundamental to understanding enzyme regulation.

Ion Transport Modulation in Plant Systems (e.g., HKT channels)

The potassium component of dipotassium (B57713) 2-aminobutanedioate is a critical nutrient for plants, and its transport is tightly regulated. wikipedia.org High-affinity potassium transporters (HKT) are a family of proteins in plants that play a significant role in sodium and potassium ion homeostasis. nih.govnih.gov

While HKT channels are primarily known for their role in Na+ and K+ transport, the metabolic state of the cell, influenced by compounds like aspartate, can indirectly affect their activity. nih.gov For instance, the energy status of the cell, to which aspartate metabolism contributes, is crucial for the active transport processes that maintain ion gradients. nih.gov Aspartate can be converted to oxaloacetate, an intermediate in the citric acid cycle, thereby influencing the production of ATP. wikipedia.org This ATP is essential for powering proton pumps that create the electrochemical gradients necessary for the function of ion channels and transporters, including HKTs. wikipedia.org Therefore, while not a direct modulator, the metabolic roles of aspartate are intertwined with the energetic requirements of ion transport systems in plants. nih.gov

Interaction with Cellular Components in Isolated Systems

In non-human, in vitro settings, the interactions of dipotassium 2-aminobutanedioate are primarily understood through the activities of its constituent ions, potassium (K+) and the aspartate anion (2-aminobutanedioate). Studies on isolated cellular systems reveal influences on metabolic processes and signaling pathways.

Research conducted on isolated rat kidney tubules demonstrated that a combination of potassium and magnesium aspartate had a discernible effect on cellular metabolism. nih.gov Specifically, the introduction of this salt mixture led to a notable increase in the rate of oxygen consumption by the kidney tubule cells. nih.gov This suggests that the availability of potassium and aspartate can directly influence the metabolic activity at a cellular level in this isolated system.

The aspartate component itself is recognized for its role in fundamental cellular signaling processes, most notably protein phosphorylation. wikipedia.org In bacterial systems, the phosphorylation of aspartate residues is a key mechanism in signal transduction pathways. wikipedia.org This process involves the transfer of a phosphate group to an aspartate side chain on a response regulator protein, which in turn modulates cellular responses to environmental stimuli.

Furthermore, the transport of potassium ions, a key component of dipotassium 2-aminobutanedioate, is intricately linked to the function of the Na+/K+-ATPase pump, a vital enzyme embedded in the cell membrane. The activity of this pump, which is crucial for maintaining cellular membrane potential and regulating cell volume, is itself regulated by phosphorylation and dephosphorylation cycles. wikipedia.org

The following table summarizes the observed interactions of the components of dipotassium 2-aminobutanedioate in isolated systems:

ComponentInteracting Cellular System/ComponentObserved Effect in VitroReference
Potassium & AspartateIsolated Rat Kidney TubulesIncreased oxygen consumption nih.gov
AspartateBacterial Response Regulator ProteinsSite of phosphorylation in signal transduction wikipedia.org
PotassiumNa+/K+-ATPase PumpTransported across the cell membrane; pump function is regulated by phosphorylation wikipedia.org

Computational and Theoretical Investigations of Dipotassium 2 Aminobutanedioate

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and thermodynamic properties of a molecule in a simulated environment, such as in an aqueous solution. nih.gov

For Dipotassium (B57713) 2-aminobutanedioate, an all-atom MD simulation can be performed to analyze the conformational flexibility of the 2-aminobutanedioate dianion and the distribution of the potassium counter-ions and surrounding water molecules. researchgate.net A typical simulation would involve placing the molecule in a periodic box of explicit water molecules and running the simulation for a sufficient duration (e.g., hundreds of nanoseconds) to achieve conformational sampling.

The primary focus of such a simulation is the conformational analysis of the 2-aminobutanedioate dianion. The flexibility of the molecule is largely determined by the rotation around its single bonds. The key dihedral angles, which define the conformation of the carbon backbone and the orientation of the side-chain carboxylate group, can be monitored throughout the simulation. The results can reveal the most stable conformations and the energy barriers between them.

A hypothetical analysis of the dihedral angles from a simulation is presented below.

Interactive Data Table: Conformational Preferences of 2-aminobutanedioate

Dihedral AngleDescriptionPredominant Angle (degrees)Population (%)
ψ (N-Cα-Cβ-Cγ)Defines the rotation of the side chain-60 (gauche-)55
180 (trans)35
60 (gauche+)10
χ1 (Cα-Cβ-Cγ-Oδ1)Orientation of the side-chain carboxylate0 / 18098

This data is representative of a theoretical simulation and illustrates the type of results obtained from conformational analysis.

The simulation would also provide insights into the hydration shell of the dianion and the coordination of potassium ions. The radial distribution function can be calculated to determine the average distance of water molecules and K+ ions from the carboxylate and amine groups, revealing the structure of the solvent and ion atmosphere around the molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. d-nb.info These calculations provide fundamental insights into molecular structure, stability, and reactivity by solving an approximation of the Schrödinger equation. For the 2-aminobutanedioate dianion, DFT calculations can be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. semanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For the 2-aminobutanedioate dianion, the MEP would show strong negative potential around the two carboxylate groups.

Interactive Data Table: Calculated Electronic Properties of 2-aminobutanedioate Dianion

PropertyDescriptionCalculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-2.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital+4.8 eV
HOMO-LUMO GapIndicator of chemical stability and reactivity7.3 eV
Dipole MomentMeasure of the overall polarity of the molecule12.5 D
Mulliken Atomic Charge (O in COO-)Partial charge on carboxylate oxygen atoms-0.75 e
Mulliken Atomic Charge (N in NH2)Partial charge on the amine nitrogen atom-0.60 e

This data is based on theoretical DFT calculations (e.g., at the B3LYP/6-31G level of theory) and serves as an illustrative example.*

These calculations provide a quantitative basis for understanding the molecule's reactivity. For instance, the large HOMO-LUMO gap suggests high kinetic stability, while the negative charges on the oxygen and nitrogen atoms confirm their roles as primary sites for interaction with the potassium cations. d-nb.info

Docking Studies with Model Macromolecules (Non-human/non-clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a macromolecule) to form a stable complex. This method is widely used to understand molecular recognition and to screen for potential interactions.

To investigate the binding potential of the 2-aminobutanedioate dianion, a docking study can be performed against a model macromolecule of non-human and non-clinical relevance. A suitable target is an enzyme from a non-pathogenic organism that recognizes aspartate or similar amino acids. For this theoretical study, we select aspartate aminotransferase from the soil bacterium Thermus thermophilus.

The docking process involves preparing the 3D structures of both the ligand (2-aminobutanedioate) and the receptor. The ligand is then placed in various positions and orientations within the enzyme's active site, and a scoring function is used to estimate the binding affinity for each pose. The results can identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Interactive Data Table: Hypothetical Docking Results for 2-aminobutanedioate with T. thermophilus Aspartate Aminotransferase

ParameterDescriptionResult
Binding AffinityEstimated free energy of binding-6.8 kcal/mol
Interacting ResiduesKey amino acids in the active site forming bondsArg292, Arg386, Tyr225, Asn194
Hydrogen BondsNumber and type of H-bonds formed4 (with Arg292, Tyr225)
Electrostatic InteractionsPrimary ionic interactionsSalt bridges between ligand carboxylates and Arg292, Arg386

This data is for illustrative purposes to demonstrate the output of a typical molecular docking study.

The findings from such a study would indicate a strong, specific interaction between the 2-aminobutanedioate dianion and the enzyme's active site, driven primarily by the electrostatic attraction between the negatively charged carboxylate groups of the ligand and the positively charged arginine residues in the binding pocket.

Predictive Modeling of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and for structural elucidation. d-nb.info For Dipotassium 2-aminobutanedioate, quantum chemical calculations can be used to model its infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra.

FT-IR Spectrum Prediction: The vibrational frequencies in an FT-IR spectrum correspond to the stretching and bending of chemical bonds. These frequencies can be calculated using DFT methods by computing the second derivatives of the energy with respect to atomic displacements. mpg.de The calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.netresearchgate.net

A predicted spectrum for the 2-aminobutanedioate dianion would show characteristic peaks for its functional groups.

Interactive Data Table: Predicted Vibrational Frequencies for 2-aminobutanedioate

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Symmetric StretchAmine (-NH₂)3350
N-H Asymmetric StretchAmine (-NH₂)3450
C-H StretchAliphatic2900 - 3000
C=O Asymmetric StretchCarboxylate (-COO⁻)1580
C=O Symmetric StretchCarboxylate (-COO⁻)1410
N-H BendAmine (-NH₂)1620

These frequencies are representative values obtained from scaled quantum chemical calculations.

NMR Spectra Prediction: NMR chemical shifts are sensitive to the local electronic environment of each nucleus. Computational models, including DFT and machine learning approaches, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.gov The prediction involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-aminobutanedioate

NucleusPositionPredicted Chemical Shift (ppm)
¹³CCα (CH)53.5
¹³CCβ (CH₂)40.1
¹³CCγ (COO⁻)178.2
¹³CCδ (COO⁻)180.5
¹H3.85
¹HHβ (diastereotopic)2.70, 2.85

Predicted shifts are relative to a standard (e.g., TMS) and are typical for an aqueous (D₂O) solvent environment. This data is for illustrative purposes.

These predictive models serve as powerful complements to experimental spectroscopy, aiding in the assignment of complex spectra and confirming molecular structures.

Non Biological Industrial and Research Applications

Use in Material Science Research (e.g., polymer synthesis, membrane development)

In the field of material science, researchers are exploring the use of amino acid-based compounds like dipotassium (B57713) 2-aminobutanedioate in the development of novel materials. Its structure, containing both carboxylate and amine groups, provides reactive sites that can be utilized in polymerization reactions. These groups can be functionalized or directly incorporated into polymer backbones to impart specific properties such as biocompatibility, biodegradability, or specific binding capabilities.

The potential for dipotassium 2-aminobutanedioate in membrane development is also an area of interest. The ionic nature of the compound and the presence of functional groups can influence the transport properties of membranes, making it a candidate for modification of separation membranes used in various industrial and environmental applications. Research in this area is focused on creating membranes with enhanced selectivity and permeability for specific ions or molecules.

Applications in Analytical Reagent Chemistry

Dipotassium 2-aminobutanedioate can serve as a reagent in analytical chemistry. Its ability to form complexes with metal ions can be exploited for various analytical purposes, including titrations and separations. The aspartate ligand can coordinate with metal ions, and the stability of these complexes can be used to quantify the concentration of metal ions in a sample. Furthermore, its buffering capacity is advantageous in analytical techniques that require a stable pH environment for accurate measurements, such as in certain types of chromatography or electrophoresis.

Role as a Component in Industrial Manufacturing Processes (General, non-specific to product use)

Beyond its specific applications, dipotassium 2-aminobutanedioate finds use as a general component in various industrial manufacturing processes. patsnap.com It can act as a dispersant, helping to prevent the re-deposition of dirt in cleaning formulations. patsnap.com In fermentation industries, it can serve as a nutrient source for microorganisms, providing essential potassium and a nitrogen source to enhance the efficiency of fermentation processes. patsnap.com Its water-soluble nature and chemical properties make it a versatile additive in a range of industrial settings where pH control, ion provision, or chemical reactivity is required. patsnap.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The industrial production of L-aspartate, the precursor to dipotassium (B57713) 2-aminobutanedioate, has traditionally relied on enzymatic processes. Future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic routes.

One promising avenue is the use of engineered microorganisms and enzyme cascades. nih.gov Researchers have successfully established a one-pot biosynthesis method to produce L-aspartate from maleate (B1232345), a more environmentally responsible and convenient alternative to traditional methods that use fumarate. nih.gov This dual-enzyme system, coupling maleate cis-trans isomerase and aspartase in an engineered E. coli strain, achieved a conversion rate of nearly 100%. nih.gov Future work will likely focus on optimizing such whole-cell catalysis systems for industrial scale-up, potentially reducing costs and environmental impact. nih.gov

Enzymatic synthesis using L-aspartate-α-decarboxylase (ADC) to produce related compounds like β-alanine from L-aspartate also highlights the potential for developing novel biocatalytic pathways. nih.gov Further exploration could involve discovering or engineering enzymes with enhanced stability, activity, and substrate specificity. For instance, thermostable aspartase from Bacillus sp. has been used for high-concentration L-aspartate synthesis with high yields. researchgate.net The immobilization of these enzymes is another critical area of research, aiming to improve reusability and process stability. researchgate.net

Beyond biocatalysis, non-enzymatic, biomimetic synthesis routes are being investigated, inspired by prebiotic chemistry. mdpi.com Studies have shown that aspartate can be synthesized in aqueous solutions from simple precursors, mimicking potential protometabolic pathways on early Earth. mdpi.com While current yields are low, further investigation into catalysts, reaction conditions, and the role of various ions could lead to novel, abiotic synthetic methods. mdpi.com Chemical synthesis methods, such as the reaction of L-aspartic acid with potassium carbonate or potassium hydroxide (B78521), are also being refined to improve efficiency and purity for pharmaceutical and research applications. google.com

Development of Advanced Analytical Platforms

The accurate and sensitive detection of 2-aminobutanedioate (aspartate) is crucial for both research and potential diagnostic applications. Future research is geared towards creating advanced analytical platforms that are faster, more sensitive, and field-deployable. Electrochemical sensors are at the forefront of this development due to their low cost, high accuracy, and simplicity. nih.gov

Recent studies have focused on modifying electrodes with nanomaterials to enhance their analytical performance for aspartic acid detection. For example, sensors based on Co₃O₄-ZnO nanorods and Ag-doped ZnO nanosheets have been developed. nih.govnih.gov These platforms utilize differential pulse voltammetry (DPV) to achieve low detection limits and high sensitivity. nih.govnih.gov The Co₃O₄-ZnO nanorod sensor demonstrated a detection limit of 0.03 µM and a wide linear range, showcasing its potential for healthcare applications. nih.gov Similarly, the Ag-doped ZnO nanosheet sensor showed a detection limit of 3.5 ± 0.15 µM and good reproducibility. nih.govresearchgate.net

Future work will likely involve:

Exploring Novel Nanomaterials: Investigating other metal oxides, quantum dots, and carbon-based nanomaterials to further improve sensor sensitivity and selectivity.

Molecular Imprinting: Developing molecularly imprinted polymers on electrode surfaces for highly selective recognition of aspartate. nih.gov

Miniaturization and Integration: Creating miniaturized, portable electrochemical devices for point-of-care analysis. researchgate.net

Multi-analyte Detection: Designing sensor arrays capable of simultaneously detecting aspartate and other relevant biomarkers.

The table below summarizes the performance of recently developed electrochemical sensors for aspartic acid, highlighting the progress in this area.

Electrode ModificationAnalytical MethodLimit of Detection (LOD)Linear RangeReference
Co₃O₄-ZnO NanorodsDifferential Pulse Voltammetry (DPV)0.03 µM0.05–50 µM nih.gov
Ag-Doped ZnO NanosheetsDifferential Pulse Voltammetry (DPV)3.5 ± 0.15 µM15.0–105.0 µM nih.govresearchgate.net
Poly(aspartic acid) on Carbon PasteNot specified3.75 × 10⁻⁷ MNot specified researchgate.net
Cu(II)-catalyzed oscillating reactionNot specified5.58 × 10⁻⁸ mol L⁻¹1.17 × 10⁻⁵ to 7.0 × 10⁻⁸ mol L⁻¹ nih.gov

Mechanistic Studies in Model Systems for Fundamental Understanding

Aspartate is recognized as a major excitatory neurotransmitter in the central nervous system (CNS). nih.gov A fundamental area of future research involves elucidating its precise mechanisms of action in neurotransmission using various model systems. Aspartate, like glutamate (B1630785), excites neurons by activating N-methyl-D-aspartate (NMDA) receptors, which is a critical process for synaptic plasticity, learning, and memory. ontosight.ainumberanalytics.com

While it is accepted that aspartate and glutamate are the primary excitatory neurotransmitters, some studies aim to distinguish their specific roles. nih.govnih.gov For instance, research using mouse models lacking the glutamate-selective vesicular transporter VGLUT1 suggested that glutamate alone may account for the activation of NMDA receptors at certain synapses, challenging the role of aspartate as a co-transmitter in those specific contexts. nih.gov However, aspartate's selective agonism for NMDA receptors, and not AMPA receptors, suggests a specialized function that warrants further investigation. nih.govnih.gov

Future mechanistic studies will likely focus on:

Neural Circuit Mapping: Investigating the specific neural circuits and brain regions where aspartate plays a dominant role. numberanalytics.com

Transporter Identification: Clarifying the mechanisms of aspartate release from neurons, including the identification of specific vesicular transporters responsible for its packaging and secretion. ontosight.ainih.gov

Receptor Interaction Dynamics: Using advanced imaging and electrophysiological techniques to study the dynamic interactions between aspartate, NMDA receptors, and other neurotransmitter systems in real-time. numberanalytics.com

Computational Modeling: Developing sophisticated computational models to simulate aspartate release, diffusion, and receptor binding to better understand its contribution to synaptic transmission. numberanalytics.com

A deeper understanding of these fundamental mechanisms is essential, as dysregulation of aspartate neurotransmission has been implicated in neurological disorders. ontosight.ai

Integration in Advanced Materials Science Research

The unique properties of 2-aminobutanedioate and its polymers, such as poly(aspartic acid), open up possibilities for their use in advanced materials science. Poly(aspartic acid) is a biodegradable and water-soluble polymer, making it an attractive candidate for various biomedical and environmental applications.

One emerging area is its use in the development of advanced sensors. As previously mentioned, poly(aspartic acid) has been used to modify carbon paste electrodes for the sensitive detection of pharmaceutical compounds. researchgate.net This demonstrates its potential as a functional component in electrochemical devices, where it can enhance sensitivity, stability, and biocompatibility. researchgate.net

Future research in materials science could explore:

Biocompatible Coatings: Developing poly(aspartic acid)-based coatings for medical implants to improve biocompatibility and reduce foreign body response.

Drug Delivery Systems: Designing smart hydrogels and nanoparticles from aspartate-based polymers for targeted and controlled release of therapeutics.

Biodegradable Polymers: Synthesizing novel copolymers of aspartate with other monomers to create biodegradable plastics and materials with tailored mechanical and degradation properties.

Functional Scaffolds for Tissue Engineering: Fabricating three-dimensional scaffolds from poly(aspartic acid) to support cell growth and tissue regeneration, leveraging its biocompatibility and non-toxic degradation products.

The integration of dipotassium 2-aminobutanedioate derivatives into materials science is still a nascent field, but it holds considerable promise for creating next-generation materials that are both functional and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Dipotassium 2-aminobutanedioate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires controlled temperature gradients (e.g., 0–40°C) and precise stoichiometric ratios of precursors. For example, reaction times of 3–14 hours under inert atmospheres can minimize side-product formation. Purification via recrystallization or HPLC is critical, with LCMS analysis to verify purity (>97%) and structural integrity .

Q. How should researchers characterize the structural and thermal stability of Dipotassium 2-aminobutanedioate?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, FTIR) to confirm functional groups and stereochemistry. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For pH-dependent stability, conduct experiments across a range (pH 2–12) and monitor degradation via UV-Vis spectroscopy .

Q. What analytical methods are recommended for quantifying Dipotassium 2-aminobutanedioate in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is preferred. Calibration curves using certified reference standards and internal controls (e.g., deuterated analogs) improve accuracy. Validate methods using spike-recovery experiments in biological or synthetic matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for Dipotassium 2-aminobutanedioate across different solvents?

  • Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (25°C, 1 atm) using standardized solvent systems (e.g., water, DMSO, ethanol). Conflicting data may arise from impurities or hydration states; thus, pre-drying samples and reporting solvent lot numbers are essential. Statistical tools like ANOVA can identify outliers .

Q. What experimental designs are effective for studying Dipotassium 2-aminobutanedioate’s role in enzyme-catalyzed reactions?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes to measure substrate specificity and inhibition constants. Isotopic labeling (e.g., ¹³C or ¹⁵N) can track metabolic pathways. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can batch-to-batch variability in synthesized Dipotassium 2-aminobutanedioate be minimized for reproducibility?

  • Methodological Answer : Implement strict process controls, including real-time monitoring of reaction parameters (pH, temperature) and raw material quality checks. Use design-of-experiment (DoE) approaches to identify critical variables. Cross-validate batches via orthogonal analytical methods (e.g., NMR, X-ray crystallography) .

Q. What strategies are recommended for validating Dipotassium 2-aminobutanedioate’s interactions with biological targets in vitro?

  • Methodological Answer : Combine cell-based assays (e.g., cytotoxicity or gene expression profiling) with molecular docking simulations to predict binding sites. Confirm interactions using biophysical techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR). Include negative controls (e.g., scrambled peptides) to rule out non-specific effects .

Data Analysis and Reporting

Q. What statistical approaches are suitable for interpreting spectral data from Dipotassium 2-aminobutanedioate studies?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to NMR or IR datasets to identify spectral fingerprints. For quantitative comparisons, use t-tests or non-parametric tests (Mann-Whitney U) with Bonferroni correction for multiple comparisons. Open-source tools like Python’s SciPy or R ensure reproducibility .

Q. How should researchers document experimental protocols to ensure reproducibility in studies involving Dipotassium 2-aminobutanedioate?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include detailed appendices with reaction schematics, instrument parameters (e.g., HPLC gradients), and raw data repositories. Use electronic lab notebooks (ELNs) for version control and metadata tagging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.